2-(1-methyl-1H-indol-3-yl)propanoic acid
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Overview
Description
2-(1-methyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and a propanoic acid side chain at the 3-position of the indole ring.
Mechanism of Action
Target of Action
2-(1-methyl-1H-indol-3-yl)propanoic acid, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the nature of its interactions with these targets. Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1-methyl-1H-indol-3-yl)propanoic acid are largely derived from its indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents
Cellular Effects
Indole derivatives have been found to have broad-spectrum biological activities, suggesting that they may influence cell function in various ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects are mediated through its interactions with various biomolecules, as is the case with other indole derivatives This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with indole, which is a common starting material for many indole derivatives.
N-Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form 1-methylindole.
Friedel-Crafts Acylation: The 1-methylindole undergoes Friedel-Crafts acylation with propanoic acid chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the propanoic acid side chain at the 3-position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1-methylindole: A precursor in the synthesis of various indole derivatives.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Uniqueness
2-(1-methyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-methylindol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)10-7-13(2)11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJKELIYCFNOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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